

Spectroscopic Characterization of 3-amino-N,N-diethylbenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 3-amino-N,N-diethylbenzenesulfonamide

Cat. No.: B086087

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This guide provides an in-depth analysis of the spectroscopic data for the compound **3-amino-N,N-diethylbenzenesulfonamide**. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds, ensuring a robust and scientifically sound resource.

Introduction

3-amino-N,N-diethylbenzenesulfonamide (CAS No: 10372-41-5, Molecular Formula: $C_{10}H_{16}N_2O_2S$, Molecular Weight: 228.31 g/mol) is a sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research.^{[1][2]} Accurate structural elucidation is paramount in the drug discovery process, and spectroscopic techniques are the cornerstone of this characterization. This guide presents a comprehensive overview of the predicted spectroscopic signature of this compound, providing a foundational dataset for its identification and further investigation.

Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes a predictive and comparative approach. Predicted data from validated software, in conjunction with experimental data from closely related analogs, forms the basis of the

analysis. This methodology provides a reliable framework for understanding the key spectroscopic features of **3-amino-N,N-diethylbenzenesulfonamide**.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of **3-amino-N,N-diethylbenzenesulfonamide** is presented below, highlighting the key functional groups that govern its spectroscopic properties.

Caption: Molecular structure of **3-amino-N,N-diethylbenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra for **3-amino-N,N-diethylbenzenesulfonamide** are detailed below. Predictions were generated using online NMR prediction databases.

^1H NMR Spectroscopy

The predicted ^1H NMR spectrum of **3-amino-N,N-diethylbenzenesulfonamide** in CDCl_3 is expected to show distinct signals corresponding to the aromatic protons and the protons of the diethylamino group.

Table 1: Predicted ^1H NMR Chemical Shifts

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
$-\text{CH}_3$ (ethyl)	~1.15	Triplet	6H
$-\text{CH}_2-$ (ethyl)	~3.25	Quartet	4H
$-\text{NH}_2$	~3.80	Broad Singlet	2H
Aromatic H	~6.8 - 7.4	Multiplet	4H

Interpretation:

- **Diethylamino Group:** The ethyl groups are expected to exhibit a classic triplet-quartet pattern. The methyl protons ($-\text{CH}_3$), being adjacent to a methylene group, will appear as a triplet around 1.15 ppm. The methylene protons ($-\text{CH}_2-$), coupled to the methyl protons, will appear as a quartet around 3.25 ppm.
- **Amino Group:** The protons of the primary amine ($-\text{NH}_2$) are expected to appear as a broad singlet around 3.80 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
- **Aromatic Protons:** The four protons on the benzene ring will appear in the aromatic region, between 6.8 and 7.4 ppm. The substitution pattern will lead to a complex multiplet. The electron-donating amino group and the electron-withdrawing sulfonamide group will influence the precise chemical shifts of these protons.

^{13}C NMR Spectroscopy

The predicted ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (ppm)
$-\text{CH}_3$ (ethyl)	~14
$-\text{CH}_2-$ (ethyl)	~42
Aromatic C- NH_2	~148
Aromatic C-S	~140
Other Aromatic C	~115 - 130

Interpretation:

- **Aliphatic Carbons:** The methyl carbons ($-\text{CH}_3$) of the ethyl groups are predicted to resonate at approximately 14 ppm, while the methylene carbons ($-\text{CH}_2-$) will be further downfield at around 42 ppm due to their proximity to the electronegative nitrogen atom.

- **Aromatic Carbons:** The carbon atom attached to the amino group (C-NH₂) is expected to be the most shielded among the substituted aromatic carbons, appearing around 148 ppm. The carbon attached to the sulfonamide group (C-S) will be deshielded and is predicted to be around 140 ppm. The remaining aromatic carbons will appear in the range of 115-130 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands for **3-amino-N,N-diethylbenzenesulfonamide** are summarized below.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H (Amine)	Symmetric & Asymmetric Stretch	3300 - 3500	Medium
C-H (Aromatic)	Stretch	3000 - 3100	Weak
C-H (Aliphatic)	Stretch	2850 - 2970	Medium
C=C (Aromatic)	Stretch	1450 - 1600	Medium
S=O (Sulfonamide)	Asymmetric & Symmetric Stretch	1300 - 1350 & 1150 - 1180	Strong
C-N	Stretch	1200 - 1350	Medium

Interpretation:

- **N-H Stretching:** The presence of the primary amine group will be indicated by two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.
- **C-H Stretching:** Weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while the medium intensity bands below 3000 cm⁻¹ are due to the C-H stretching

of the ethyl groups.

- **S=O Stretching:** The sulfonamide group will exhibit two strong and characteristic absorption bands. The asymmetric S=O stretch will appear around $1300\text{-}1350\text{ cm}^{-1}$, and the symmetric stretch will be observed at approximately $1150\text{-}1180\text{ cm}^{-1}$.
- **C=C Stretching:** Aromatic ring C=C stretching vibrations will give rise to medium intensity bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

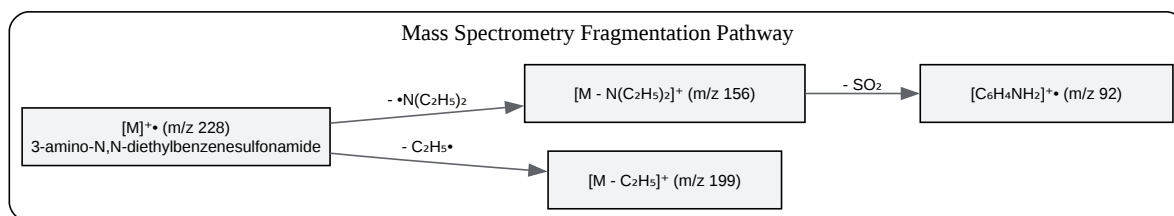
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of **3-amino-N,N-diethylbenzenesulfonamide** is expected to show a molecular ion peak and several characteristic fragment ions.^{[2][6][7][8]}

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

Ion	Predicted m/z	Description
$[M]^{+\bullet}$	228	Molecular Ion
$[M - C_2H_5]^+$	199	Loss of an ethyl radical
$[M - N(C_2H_5)_2]^+$	156	Loss of the diethylamino group
$[C_6H_4NH_2]^{+\bullet}$	92	Aniline radical cation

Interpretation:

- **Molecular Ion:** The molecular ion peak ($[M]^{+\bullet}$) is expected at an m/z of 228, corresponding to the molecular weight of the compound.
- **Fragmentation Pattern:** A common fragmentation pathway for N,N-dialkylsulfonamides is the loss of one of the alkyl groups. Therefore, a peak at m/z 199, corresponding to the loss of an ethyl radical, is anticipated. Cleavage of the S-N bond is also a characteristic fragmentation, leading to the formation of an ion at m/z 156. Further fragmentation can lead to the formation of the aniline radical cation at m/z 92. The fragmentation of aromatic sulfonamides can involve the unique loss of SO_2 .^[6]



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Caption: Predicted fragmentation pathway of **3-amino-N,N-diethylbenzenesulfonamide**.

Experimental Protocols

To obtain experimental data for **3-amino-N,N-diethylbenzenesulfonamide**, the following general protocols are recommended:

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **¹³C NMR Acquisition:** Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

- Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Acquire the spectrum over a relevant m/z range (e.g., 50-500).

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of **3-amino-N,N-diethylbenzenesulfonamide**. The detailed analysis of the predicted ^1H NMR, ^{13}C NMR, IR, and MS data, supported by established spectroscopic principles and comparison with related compounds, offers a valuable resource for the identification and characterization of this molecule. The provided experimental protocols serve as a practical starting point for researchers aiming to acquire and validate this data experimentally.

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